rac-tert-butyl(3aR,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate,cis
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Overview
Description
tert-Butyl (3aR,5S,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aR,5S,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentane ring, introduction of the trifluoromethyl group, and the addition of the hydroxyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3aR,5S,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the trifluoromethyl group may result in a compound with a different functional group.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3aR,5S,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. Its trifluoromethyl group is of particular interest due to its ability to influence the compound’s biological activity and stability.
Medicine
In medicine, tert-butyl (3aR,5S,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and as a reagent in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl (3aR,5S,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and hydroxyl group play crucial roles in its binding affinity and activity. The compound may modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3aR,5S,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2-carboxylate
- tert-Butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Uniqueness
tert-Butyl (3aR,5S,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H20F3NO3 |
---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
tert-butyl (3aS,6aR)-5-hydroxy-5-(trifluoromethyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H20F3NO3/c1-11(2,3)20-10(18)17-6-8-4-12(19,13(14,15)16)5-9(8)7-17/h8-9,19H,4-7H2,1-3H3/t8-,9+,12? |
InChI Key |
DLNBKRAZIQROSV-USUYBEQLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)(C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)(C(F)(F)F)O |
Origin of Product |
United States |
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